molecular formula C13H10BrN3 B2709939 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine CAS No. 303016-91-3

14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine

Cat. No.: B2709939
CAS No.: 303016-91-3
M. Wt: 288.148
InChI Key: BYMBVSUQTABCPW-UHFFFAOYSA-N
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Description

14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine is a chemical compound that belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core with a bromine atom at the 2-position and an imine group at the 6-position. It is primarily used in research settings to explore its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine typically involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines. This reaction proceeds through the formation of quaternary 2-aminopyridinium salts as intermediates . The reaction conditions often require the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The imine group at the 6-position can be reduced to an amine or oxidized to a nitrile, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products may include 2-aminopyrido-benzodiazepines or 2-thiopyrido-benzodiazepines.

    Oxidation Products: Oxidation of the imine group can yield nitrile derivatives.

    Reduction Products: Reduction of the imine group can produce amine derivatives.

Scientific Research Applications

14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting effects such as sedation, anxiolysis, or anticonvulsant activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one: A related compound with a ketone group instead of an imine group.

    6-amino-6,11-dihydropyrido[1,2-b][2,4]benzodiazepine: A derivative with an amino group at the 6-position.

    2-chloro-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine: A similar compound with a chlorine atom instead of a bromine atom at the 2-position.

Uniqueness

14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine is unique due to the presence of the bromine atom at the 2-position and the imine group at the 6-position. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10/h1-6,8,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBVSUQTABCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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